1-(Furan-3-carbonyl)pyrrolidin-3-amine
Overview
Description
1-(Furan-3-carbonyl)pyrrolidin-3-amine is an organic compound that features both a furan ring and a pyrrolidine ring, connected by an amine functional group. This compound has garnered interest in scientific research due to its potential as an inhibitor for various enzymes, including poly(ADP-ribose) polymerase, which is involved in DNA repair.
Preparation Methods
The synthesis of 1-(Furan-3-carbonyl)pyrrolidin-3-amine typically involves the construction of the furan and pyrrolidine rings, followed by their connection through an amine functional group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Ring Construction: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrrolidine ring can be formed via cyclization reactions involving amines and carbonyl compounds.
Functionalization: The connection of the furan and pyrrolidine rings through an amine functional group often involves amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
1-(Furan-3-carbonyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the furan ring is functionalized with boron reagents.
Scientific Research Applications
1-(Furan-3-carbonyl)pyrrolidin-3-amine has been widely used in scientific research due to its inhibitory effects on enzymes such as poly(ADP-ribose) polymerase. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in inhibiting enzymes involved in DNA repair.
Medicine: Investigated for its potential therapeutic effects in conditions where enzyme inhibition is beneficial.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Furan-3-carbonyl)pyrrolidin-3-amine involves its interaction with specific enzymes, such as poly(ADP-ribose) polymerase. By binding to the active site of the enzyme, it inhibits its activity, thereby affecting the DNA repair pathways. This inhibition can lead to the accumulation of DNA damage, which is particularly useful in cancer research where the goal is to target rapidly dividing cells.
Comparison with Similar Compounds
1-(Furan-3-carbonyl)pyrrolidin-3-amine can be compared with other compounds that feature similar structural motifs, such as:
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one, which also contain the pyrrolidine ring and exhibit biological activity.
Furan Derivatives: Compounds like furanones and furfurals, which contain the furan ring and are used in various chemical applications.
The uniqueness of this compound lies in its combination of the furan and pyrrolidine rings, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(furan-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-8-1-3-11(5-8)9(12)7-2-4-13-6-7/h2,4,6,8H,1,3,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNSGZADVBLLLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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